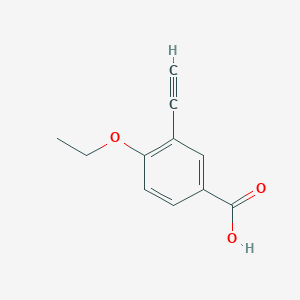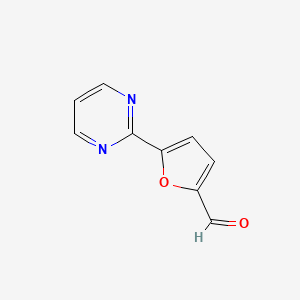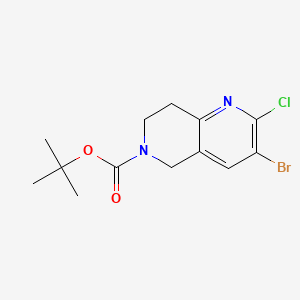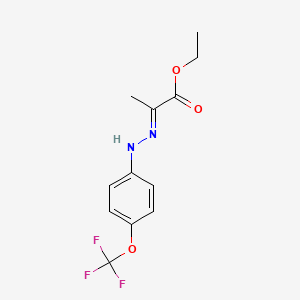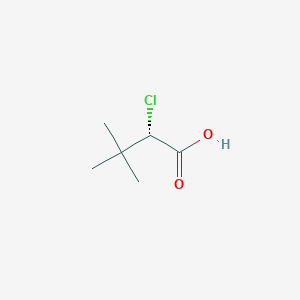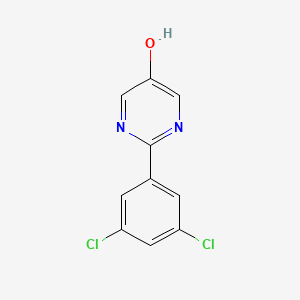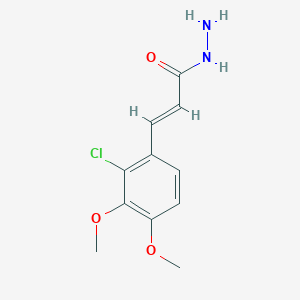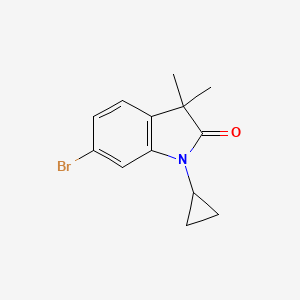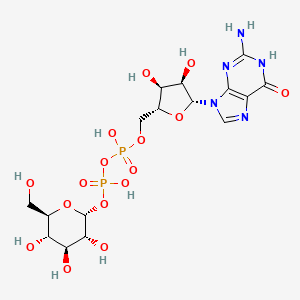
Man-8 N-Glycan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Man-8 N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . Chemo-enzymatic methods are also employed for the synthesis of N-glycans, providing high stereoselectivity and economic efficiency .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant glycosyltransferases and glycosidases to achieve the desired glycan structure. This process is often carried out in bioreactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Man-8 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyltransferases, glycosidases, and chemical oxidants. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products: The major products formed from these reactions include modified glycans with different branching patterns and functional groups. These modifications are crucial for studying the structure-function relationship of glycans .
Applications De Recherche Scientifique
Man-8 N-Glycan has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the structure and function of glycans and their interactions with other biomolecules .
Biology: In biology, it is used to investigate the role of glycans in protein folding, stability, and intercellular traffic .
Medicine: In medicine, this compound is used to develop glycan-based therapeutics and diagnostic tools .
Industry: In the industry, it is used in the production of glycoproteins and other glycan-based products .
Mécanisme D'action
Man-8 N-Glycan exerts its effects by interacting with specific glycosyltransferases and glycosidases during protein transport. These interactions regulate the folding, stability, and function of glycoproteins . The molecular targets and pathways involved include the endoplasmic reticulum and Golgi apparatus, where the glycan is processed and matured .
Similar Compounds:
- Man-9 N-Glycan
- Man-7 N-Glycan
- Man-6 N-Glycan
- Man-5 N-Glycan
Comparison: this compound is unique due to its specific structure with eight mannosyl residues. This structure allows it to interact with specific glycosyltransferases and glycosidases, making it a valuable tool for studying glycan functions and developing glycan-based therapeutics .
Propriétés
Formule moléculaire |
C64H108N2O51 |
|---|---|
Poids moléculaire |
1721.5 g/mol |
Nom IUPAC |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77) |
Clé InChI |
HGSOQKCWGQFQOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



